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An In-depth Technical Guide to the Discovery and Development of Nemiralisib (GSK2269557)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemiralisib, also known as GSK2269557, is a potent and highly selective inhibitor of the
phosphoinositide 3-kinase-delta (PI13Kd) enzyme.[1][2][3] The PI3K family of lipid kinases are
crucial regulators of intracellular signaling pathways involved in cell proliferation, survival, and
trafficking. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a
key role in the activation and function of various immune cells.[4][5] This targeted expression
profile makes PI3Kd an attractive therapeutic target for a range of inflammatory and
autoimmune diseases, as well as certain hematological malignancies. GlaxoSmithKline (GSK)
developed Nemiralisib as an inhaled therapy specifically for the treatment of respiratory
diseases such as asthma and chronic obstructive pulmonary disease (COPD), aiming to deliver
the drug directly to the site of inflammation in the lungs and minimize systemic side effects.[4]

[6]

Discovery and Preclinical Development

The discovery of Nemiralisib stemmed from a medicinal chemistry program focused on
identifying potent and selective PI3Kd inhibitors with physicochemical properties suitable for
inhaled delivery.[6] The program aimed to develop a compound that could effectively modulate
immune cell signaling within the airways.
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In Vitro Potency and Selectivity

Nemiralisib demonstrated high potency and exceptional selectivity for PI3K& over other PI3K
isoforms in biochemical assays. This selectivity is crucial for minimizing off-target effects that
could lead to adverse events.

Parameter Value Reference
pKi (PI3KJ) 9.9 [1][2][3]
pIC50 (PI3Ka) 5.3 [1][2]

pIC50 (PI3KR) 5.8 [1][2]

pIC50 (PI3Ky) 5.2 [1][2]
Selectivity over PI3Ka, B, v >1000-fold [1]12]

pIC50 (IFNy inhibition in PBMC

9.7 [1][2]
assay)

Preclinical Efficacy in Animal Models

The anti-inflammatory effects of Nemiralisib were evaluated in various animal models of
respiratory inflammation. A key model utilized was the ovalbumin (OVA)-induced allergic airway
inflammation model in rats, which mimics key features of asthma.
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Animal Model Endpoint Efficacy Reference

Brown Norway rat

Eosinophil recruitment  ED50 of 67 pg/kg [3]
acute OVA model

Reduction of all

Brown Norway rat leukocyte
) Dose-dependent [3]
acute OVA model subpopulations and
IL-13 in the lungs
) ) Virus-driven airway o
Guinea pig model ) Inhibition observed [6]
hyperresponsiveness
Synergistic effect with
Mouse smoke model Demonstrated [6]

steroids

Pharmacokinetics and Safety

Pharmacokinetic studies in rats indicated that Nemiralisib has low oral bioavailability (F=2%)
and a high volume of distribution (6.3 L/kg), with an in vivo clearance of 28 mL/min/kg.[3] These
properties are consistent with a drug designed for local action in the lungs with minimal
systemic exposure. Preclinical safety studies did not reveal any treatment-related torsades de
pointes (TdP) arrhythmias, although concentration-dependent increases in QT interval and
QRS duration were observed at higher concentrations.[3]

Clinical Development

Nemiralisib has been investigated in several clinical trials for asthma and COPD.

Phase | Trials

Initial Phase | studies were conducted to assess the safety, tolerability, and pharmacokinetics
of inhaled Nemiralisib in healthy volunteers and patients with asthma and COPD. A completed
Phase | trial for asthma is registered under the identifier NCT01462617, and an ongoing Phase
| study for COPD is registered as NCT01762878.[6]

Phase Il Trials
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Multiple Phase Il studies have been conducted to evaluate the efficacy and dose-response of
Nemiralisib in patients with moderate-to-severe COPD and persistent, uncontrolled asthma.

Key Phase Il Clinical Trial Data
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Trial Identifier

Indication

Key Findings

Reference

NCT03345407

Acute Moderate or
Severe Exacerbation
of COPD

No significant
improvement in lung
function or re-
exacerbations
compared to standard
of care. The most
common adverse
event was dose-
related post-inhalation

cough.

[7]

(Unnamed)

Stable Moderate-to-
Severe COPD

Inhaled GSK2269557
had an acceptable
safety profile. It
resulted in the
suppression of
sputum IL-8 and IL-6

levels.

[8]

NCT02567708

Persistent,

Uncontrolled Asthma

No discernible
difference in trough
FEV1 from baseline
compared to placebo.
Nemiralisib was
generally well-
tolerated, with post-
inhalation cough being
the most frequent side
effect. Sputum levels
of IL-5, IL-13, IL-6,
and IL-8 were

reduced.

[110]

NCT02593539

Activated PI3K Delta
Syndrome
(APDS/PASLI)

An open-label study to
evaluate safety and

pharmacokinetics in

[11]
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this specific patient

population.

Mechanism of Action: PI3Kd Signaling Pathway

The PI3Kd signaling pathway is central to the function of leukocytes. Upon activation by
various cell surface receptors, PI3Kd phosphorylates phosphatidylinositol (3,4,5)-bisphosphate
(PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second
messenger, recruiting and activating downstream effectors such as Akt, which in turn regulate a
multitude of cellular processes including cell survival, proliferation, and cytokine production.
Nemiralisib, by inhibiting PI3Kd, blocks the production of PIP3 and subsequently dampens
these inflammatory signaling cascades.
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Caption: PI3Kd signaling pathway and the inhibitory action of Nemiralisib.
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Experimental Protocols

Detailed, proprietary experimental protocols for the discovery and development of Nemiralisib
are not publicly available. However, based on published literature, the following sections outline
the general methodologies for key experiments.

PI3Kd Enzymatic Activity Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)

This assay is used to determine the inhibitory activity of a compound against the PI3Kd
enzyme.

e Principle: The assay measures the production of PIP3, the product of PI3Kd activity on its
substrate PIP2. The detection is based on a competitive immunoassay format using a PIP3-
d2 acceptor and a biotinylated PIP3 tracer, which binds to a streptavidin-XL665 donor. In the
absence of PIP3 produced by the enzyme, the tracer and acceptor are in close proximity,
leading to a high HTRF signal. Enzyme-produced PIP3 competes with the tracer, leading to
a decrease in the HTRF signal.

e General Protocol:

[¢]

PI3Kd enzyme, PIP2 substrate, and ATP are incubated in a reaction buffer.
o Varying concentrations of Nemiralisib are added to the wells.
o The reaction is allowed to proceed for a defined period at a specific temperature.

o The detection reagents (PIP3-d2, biotinylated PIP3, and streptavidin-XL665) are added to
stop the reaction and initiate the detection process.

o After an incubation period, the HTRF signal is read on a compatible plate reader.

o The IC50 values are calculated by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.

Peripheral Blood Mononuclear Cell (PBMC) IFNy
Inhibition Assay
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This cell-based assay assesses the functional activity of the compound in a more
physiologically relevant setting.

e Principle: PBMCs are stimulated to produce cytokines, such as IFNy. The ability of
Nemiralisib to inhibit this cytokine production is measured.

e General Protocol:
o PBMCs are isolated from whole blood using density gradient centrifugation.

o Cells are cultured in appropriate media and pre-incubated with various concentrations of
Nemiralisib.

o Cells are then stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen.
o After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

o The concentration of IFNy in the supernatant is quantified using an enzyme-linked
immunosorbent assay (ELISA).

o The IC50 is determined by plotting the percentage of IFNy inhibition against the logarithm
of the Nemiralisib concentration.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation
Model

This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds

for respiratory diseases.

¢ Principle: Animals are sensitized to the allergen ovalbumin, which induces an immune
response. Subsequent challenge with OVA in the airways leads to an inflammatory response
characterized by the influx of eosinophils and other leukocytes, mucus hypersecretion, and
airway hyperresponsiveness, mimicking aspects of asthma.

e General Protocol:
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o Sensitization: Mice or rats are sensitized by intraperitoneal injections of OVA mixed with an
adjuvant (e.g., aluminum hydroxide) on specific days (e.g., day 0 and 14).

o Challenge: After the sensitization period, the animals are challenged with aerosolized OVA
for a set duration on several consecutive days (e.g., days 24, 25, and 26).

o Treatment: Nemiralisib is administered (e.g., via inhalation or intratracheal instillation) at
various doses before or during the challenge phase.

o Assessment: 24-48 hours after the final challenge, various endpoints are assessed:

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is
collected to determine the total and differential cell counts (e.g., eosinophils,
neutrophils, lymphocytes).

» Histology: Lung tissue is collected, fixed, and stained to assess the extent of
inflammation and mucus production.

» Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL
fluid or lung homogenates are measured by ELISA.

= Airway Hyperresponsiveness: The degree of airway constriction in response to a
bronchoconstrictor agent (e.g., methacholine) is measured.
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Caption: Workflow for the Ovalbumin-induced allergic airway inflammation model.

Conclusion

Nemiralisib (GSK2269557) is a potent and highly selective inhaled PI3Kd inhibitor that has
undergone extensive preclinical and clinical evaluation for the treatment of respiratory
diseases. While it demonstrated target engagement and a favorable safety profile, it did not
show significant clinical efficacy in improving lung function in broad populations of patients with
COPD and asthma in Phase Il trials. The development journey of Nemiralisib provides valuable
insights into the therapeutic potential and challenges of targeting the PI3Kd pathway for
inflammatory airway diseases. Further investigation may focus on more specific patient
phenotypes or different inflammatory conditions where PI3Kd plays a more dominant role.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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